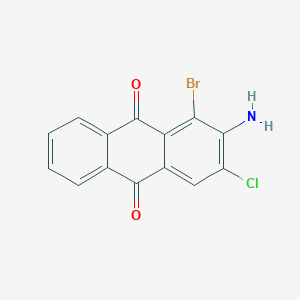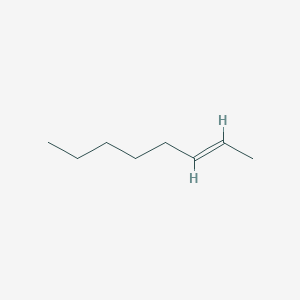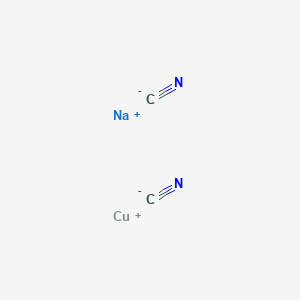
Copper(1+) sodium cyanide(1:1:2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(1+) sodium cyanide(1:1:2) is a chemical compound that has been widely used in scientific research. This compound is a coordination complex that is formed by the reaction of copper(I) cyanide and sodium cyanide. The resulting compound has the chemical formula NaCu(CN)2. Copper(1+) sodium cyanide is a white crystalline powder that is soluble in water and polar solvents.
Mecanismo De Acción
The mechanism of action of copper(1+) sodium cyanide is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst in various chemical reactions. The compound can also act as a reducing agent in certain reactions.
Efectos Bioquímicos Y Fisiológicos
Copper(1+) sodium cyanide has not been extensively studied for its biochemical and physiological effects. However, it is known that cyanide ions can bind to cytochrome c oxidase, an enzyme that is involved in the electron transport chain in mitochondria. This can lead to the inhibition of ATP synthesis and can cause cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using copper(1+) sodium cyanide in lab experiments include its low cost, ease of synthesis, and its ability to act as a Lewis acid catalyst. However, the compound is highly toxic and requires careful handling. It should only be used in well-ventilated areas and with appropriate protective equipment. The compound should not be stored near acids or oxidizing agents.
Direcciones Futuras
There are several future directions for the use of copper(1+) sodium cyanide in scientific research. One potential application is in the field of organic synthesis. The compound can be used as a catalyst in the synthesis of various organic compounds. Another potential application is in the field of electrochemistry. Copper(1+) sodium cyanide can be used in the electroplating of metals. Additionally, the compound can be used as a reducing agent in certain chemical reactions.
Conclusion:
In conclusion, copper(1+) sodium cyanide is a chemical compound that has been widely used in scientific research. The compound has been used as a catalyst in various chemical reactions and has been used in the synthesis of organic compounds. The mechanism of action of copper(1+) sodium cyanide is not well understood, but it is believed to act as a Lewis acid catalyst. The compound has advantages and limitations for lab experiments and should be used with caution due to its high toxicity. There are several future directions for the use of copper(1+) sodium cyanide in scientific research, including in the fields of organic synthesis and electrochemistry.
Métodos De Síntesis
The synthesis of copper(1+) sodium cyanide can be achieved by the reaction of copper(I) cyanide and sodium cyanide. The reaction takes place in water or polar solvents and is exothermic. The resulting compound is a white crystalline powder that can be further purified by recrystallization.
Aplicaciones Científicas De Investigación
Copper(1+) sodium cyanide has been widely used in scientific research. This compound has been used as a catalyst in various chemical reactions. It has been used in the synthesis of organic compounds, such as aldehydes and ketones. Copper(1+) sodium cyanide has also been used in the electroplating of metals.
Propiedades
Número CAS |
13715-19-0 |
|---|---|
Nombre del producto |
Copper(1+) sodium cyanide(1:1:2) |
Fórmula molecular |
C2CuN2Na2 |
Peso molecular |
138.57 g/mol |
Nombre IUPAC |
sodium;copper(1+);dicyanide |
InChI |
InChI=1S/2CN.Cu.Na/c2*1-2;;/q2*-1;2*+1 |
Clave InChI |
AWFSMZYQORAXBR-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[Na+].[Cu+] |
SMILES canónico |
[C-]#N.[C-]#N.[Na+].[Cu+] |
Otros números CAS |
13715-19-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



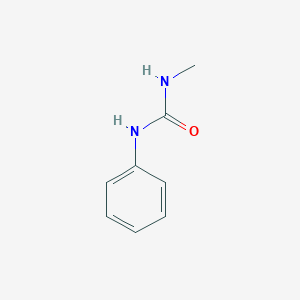
![Hydron;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol;chloride](/img/structure/B85515.png)
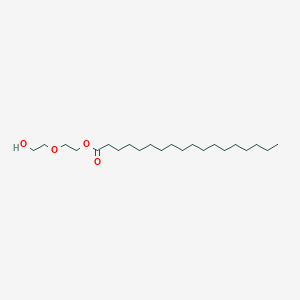
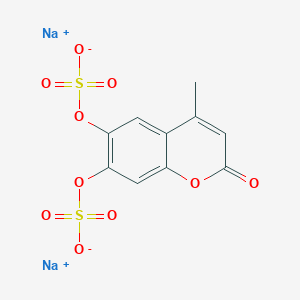
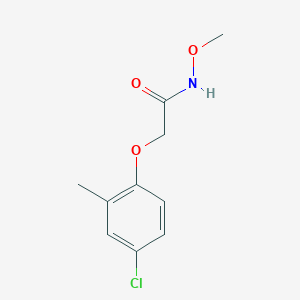
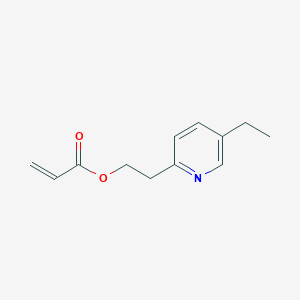
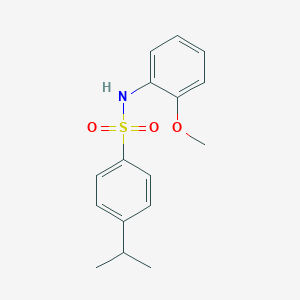
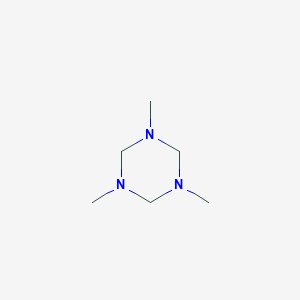
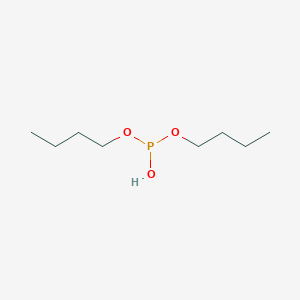
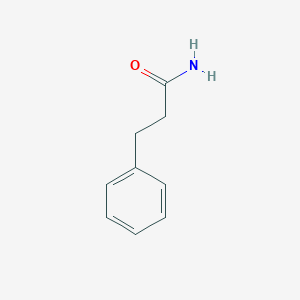
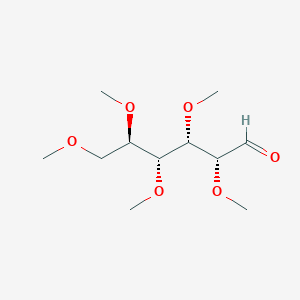
![4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B85532.png)
